7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran derivatives family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core, which is a fused benzene and furan ring system, and is further modified with various functional groups that contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Based on the known activities of benzofuran derivatives, it can be inferred that this compound may interact with its targets to modulate their function, leading to its biological effects .
Biochemical Pathways
Given the broad range of activities associated with benzofuran derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
The known biological activities of benzofuran derivatives suggest that this compound may have a range of effects at the molecular and cellular level .
Preparation Methods
The synthesis of 7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves multiple steps, starting with the construction of the benzofuran core. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions . The introduction of the oxadiazole ring and the phenylthioethyl group typically involves nucleophilic substitution reactions, where appropriate reagents and catalysts are used to achieve the desired modifications. Industrial production methods may involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, using reagents such as alkyl halides or acyl chlorides under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: This compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities, such as antibacterial and anti-tumor properties, make it a valuable compound for studying cellular processes and developing new therapeutic agents.
Medicine: The compound’s potential as a drug lead is explored for treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar compounds to 7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide include other benzofuran derivatives and oxadiazole-containing compounds. These similar compounds often share some biological activities but differ in their specific chemical structures and properties. For instance:
Benzofuran derivatives: Compounds like 7-methoxy-1-benzofuran-2-carboxylic acid and its derivatives have shown various pharmacological activities, including anti-inflammatory and anti-cancer properties.
Oxadiazole-containing compounds: These compounds are known for their antimicrobial and anticancer activities, and their unique ring structure contributes to their biological effects. The uniqueness of this compound lies in its combined structural features, which may result in synergistic effects and enhanced biological activities compared to its individual components.
Properties
IUPAC Name |
7-methoxy-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-15-9-5-6-13-12-16(26-18(13)15)19(24)21-20-23-22-17(27-20)10-11-28-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPPUTYCGPFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.